Trimethyltin bromide is a highly reactive organotin halide primarily procured as a precursor for trimethylstannyl compounds, an electrophilic trapping agent in stereoselective synthesis, and a transmetalation partner in palladium-catalyzed cross-coupling [1]. As a low-melting solid (mp 26–27 °C), it offers distinct leaving-group kinetics and solubility profiles compared to its lighter chloride analog . Its primary industrial and laboratory value lies in its differentiated performance in specific complexation environments and its ability to drive thermodynamically challenging organometallic transformations where the Sn-Br bond lability is advantageous [2].
Substituting trimethyltin bromide with the more common trimethyltin chloride or the less toxic tributyltin bromide often leads to process failure or reduced yields [1]. Trimethyltin chloride possesses a stronger Sn-Cl bond, which alters the transmetalation rate in Stille couplings and completely suppresses ionization in strong donor solvents [2]. For instance, in hexamethylphosphoramide (HMPT), the chloride forms a neutral adduct, whereas the bromide readily forms an active ionic complex necessary for specific catalytic pathways[2]. Conversely, substituting with tributyltin bromide introduces massive steric hindrance, drastically slowing down cross-coupling kinetics and reducing electrophilic trapping efficiency in sterically congested organolithium intermediates [3].
The halogen identity dictates the speciation of trimethyltin halides in strongly coordinating environments. When reacted with hexamethylphosphoric triamide (HMPT), trimethyltin chloride forms a neutral, trigonal bipyramidal adduct[1]. In stark contrast, trimethyltin bromide undergoes ionization to form the conductive ionic complex[Me3Sn(HMPT)2]+ [Me3SnBr2]- [1].
| Evidence Dimension | Adduct Speciation in HMPT |
| Target Compound Data | Forms ionic[Me3Sn(HMPT)2]+ [Me3SnBr2]- |
| Comparator Or Baseline | Trimethyltin chloride (forms neutral adduct) |
| Quantified Difference | Complete shift from neutral to ionic speciation |
| Conditions | Reaction with hexamethylphosphoric triamide (HMPT) solvent |
Procuring the bromide is essential when a reactive, cationic tin center is required for downstream catalysis or complexation.
In the stereospecific electrophilic substitution of non-α-heterosubstituted organolithiums, trimethyltin bromide acts as a highly efficient trapping agent. Studies demonstrate that quenching an epimerizing organolithium intermediate with trimethyltin bromide yields the corresponding stannane in 94% yield with an excellent 93:7 diastereomeric ratio [1]. This demonstrates the rapid kinetics of the Sn-Br electrophile, which traps the intermediate faster than competing epimerization pathways.
| Evidence Dimension | Diastereomeric Ratio (dr) and Yield |
| Target Compound Data | 94% yield, 93:7 dr |
| Comparator Or Baseline | Baseline epimerizing organolithium intermediate |
| Quantified Difference | Maintains >90% stereoretention |
| Conditions | Electrophilic quench of rotationally restricted amide organolithium at low temperature |
Buyers synthesizing complex chiral stannanes must select the bromide to maximize stereochemical purity and overall yield.
The thermodynamic lability of the Sn-halogen bond directly impacts the activation barrier in catalytic cycles. Photoionization mass spectrometry reveals that the 0 K methyl loss onset for the trimethyltin bromide cation is 9.961 eV, which is measurably lower than the 10.058 eV required for the trimethyltin chloride cation[1]. This weaker overall bonding translates to faster elimination of trimethyltin bromide during the rate-determining associative transmetalation step of Stille cross-couplings [2].
| Evidence Dimension | 0 K methyl loss onset energy (eV) |
| Target Compound Data | 9.961 eV |
| Comparator Or Baseline | Trimethyltin chloride (10.058 eV) |
| Quantified Difference | 0.097 eV lower dissociation threshold |
| Conditions | Imaging photoelectron photoion coincidence (iPEPICO) spectroscopy |
The lower activation energy makes the bromide a more labile leaving group, accelerating sluggish cross-coupling reactions.
Due to its ability to ionize in strong donor solvents like HMPT, trimethyltin bromide is the preferred starting material over the chloride for generating cationic tin species [1]. This is critical for Lewis acid catalysis where a highly electrophilic tin center is required.
In the synthesis of complex pharmaceutical intermediates, trimethyltin bromide is chosen to quench organolithium species because its rapid reaction kinetics outpace intermediate epimerization, preserving high diastereomeric ratios (e.g., 93:7 dr) [2].
Because the Sn-Br bond has a lower dissociation energy than the Sn-Cl bond, trimethyltin bromide is utilized in kinetic studies and specialized Stille couplings to facilitate the rate-determining associative transmetalation step, particularly when coupling vinyl bromides [3].
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